molecular formula C19H22N2O3 B5383436 N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide

Cat. No.: B5383436
M. Wt: 326.4 g/mol
InChI Key: HLYJYEBRBUGVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.4 g/mol. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a benzamide structure, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide typically involves the reaction of 5-methoxy-2-morpholin-4-ylphenylamine with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide can be compared with other similar compounds, such as:

    N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide: This compound has a similar structure but contains a nicotinamide group instead of a benzamide group.

    N-[5-methoxy-2-(morpholin-4-yl)phenyl]-3,4-dimethylbenzamide: This compound has additional methyl groups on the benzamide ring, which may affect its chemical properties and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-5-3-4-6-16(14)19(22)20-17-13-15(23-2)7-8-18(17)21-9-11-24-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJYEBRBUGVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.